![molecular formula C14H21ClN2 B1474863 (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanamine CAS No. 1968252-31-4](/img/structure/B1474863.png)
(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanamine
Overview
Description
This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2/c1-12-4-2-3-5-14(12)11-16-8-6-13(10-15)7-9-16/h2-5,13H,6-11,15H2,1H3 . This indicates that the compound has a molecular structure with a benzyl group attached to the 4-position of a piperidine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.78 g/mol. Other physical and chemical properties such as boiling point or solubility were not found in the available literature.Scientific Research Applications
Dopamine Receptor Interaction
Selective dopamine D4 receptor blockers, such as NRA0160, have been studied for their effects on dopamine neurons in rats. These compounds can reverse the inhibitory effects of dopamine agonists on neural activity, suggesting potential applications in the treatment of disorders related to dopaminergic dysfunction, such as schizophrenia and Parkinson's disease (Kawashima et al., 1999).
5-HT2C Receptor Agonism
Compounds like YM348 have shown high affinity for 5-HT2C receptors, indicating potential applications in treating conditions such as depression, anxiety, and other psychiatric disorders. Their ability to induce specific behavioral responses while avoiding cardiovascular effects makes them interesting candidates for further research (Kimura et al., 2004).
Gastrointestinal Prokinetic Activity
KDR-5169 is an example of a compound that acts as a prokinetic agent by stimulating 5-HT4 receptors and antagonizing dopamine D2 receptors, suggesting potential applications in treating gastrointestinal motility disorders (Tazawa et al., 2002).
Sigma Receptor Ligands
Compounds like NE-100 have been explored for their effects on cognitive dysfunction induced by phencyclidine (PCP), offering insights into potential treatments for cognitive impairments associated with neurological disorders (Ogawa et al., 1994).
Analgesic and Anti-inflammatory Effects
The research into compounds like F 13640, which act as high-efficacy 5-HT1A receptor agonists, has shown promising results in models of chronic pain, including trigeminal neuropathic pain. This suggests potential applications in pain management, particularly in conditions that are resistant to traditional analgesics (Deseure et al., 2002).
properties
IUPAC Name |
[1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-11-2-3-13(14(15)8-11)10-17-6-4-12(9-16)5-7-17/h2-3,8,12H,4-7,9-10,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVGAMGXFNOUSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(CC2)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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